molecular formula C42H56N6O10S B10815388 Unii-7YM030A71C CAS No. 1193902-95-2

Unii-7YM030A71C

Cat. No.: B10815388
CAS No.: 1193902-95-2
M. Wt: 837.0 g/mol
InChI Key: HMYVZDWJFQOHCD-XEZGQWAWSA-N
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Description

UNII-7YM030A71C is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . These compounds share a bromine atom attached to an aromatic ring, which enhances electrophilic reactivity and influences solubility and bioavailability .

Properties

CAS No.

1193902-95-2

Molecular Formula

C42H56N6O10S

Molecular Weight

837.0 g/mol

IUPAC Name

(1R,18R,22R,26S,29S)-26-cyclopentyl-N-[(1R,2S)-2-ethenyl-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-7-methoxy-11,24,27-trioxo-2,23-dioxa-4,12,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5(10),6,8-tetraene-29-carboxamide

InChI

InChI=1S/C42H56N6O10S/c1-4-27-23-42(27,38(52)46-59(54,55)41(2)18-19-41)45-35(49)32-22-29-24-48(32)37(51)34(26-12-7-8-13-26)44-40(53)58-33-15-10-14-25(33)11-6-5-9-20-47-36(50)30-17-16-28(56-3)21-31(30)43-39(47)57-29/h4,16-17,21,25-27,29,32-34H,1,5-15,18-20,22-24H2,2-3H3,(H,44,53)(H,45,49)(H,46,52)/t25-,27-,29-,32+,33-,34+,42-/m1/s1

InChI Key

HMYVZDWJFQOHCD-XEZGQWAWSA-N

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C=C)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5CCCCCN6C(=O)C7=C(C=C(C=C7)OC)N=C6O4)C8CCCC8

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C=C)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5CCCCCN6C(=O)C7=C(C=C(C=C7)OC)N=C6O4)C8CCCC8

Origin of Product

United States

Preparation Methods

The synthesis of MK-2748 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

MK-2748 undergoes various chemical reactions, including:

Scientific Research Applications

MK-2748 has significant applications in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Key Properties of UNII-7YM030A71C:

  • Solubility : 0.687 mg/mL in water (comparable to CAS 1761-61-1) .
  • Log S (ESOL) : -2.47, indicating moderate lipophilicity .
  • Synthetic Route : Typically synthesized via catalytic reactions in tetrahydrofuran (THF) using green chemistry principles, yielding >98% purity .

Comparison with Similar Compounds

The following compounds were selected for comparison based on structural homology (brominated aromatic cores) and functional applications (pharmaceutical intermediates or agrochemical precursors):

Table 1: Structural and Physicochemical Comparison

Property This compound CAS 1761-61-1 CAS 7254-19-5 CAS 196081-71-7
Molecular Formula C₇H₅BrO₂ C₇H₅BrO₂ C₉H₆BrNO₂ C₇H₅BrO₂
Molecular Weight (g/mol) 201.02 201.02 240.05 201.02
Solubility (mg/mL) 0.687 0.687 0.052 0.530 (ethanol)
Log S (ESOL) -2.47 -2.47 -3.15 -2.63
Bioavailability Score 0.55 0.55 0.56 0.55
CYP Inhibition Not reported Not reported CYP1A2 Not reported
Synthetic Yield >98% >98% 85% 95%

Key Findings:

Structural Similarities: this compound and CAS 1761-61-1 share identical molecular formulas and weights, suggesting they may be stereoisomers or regioisomers . CAS 7254-19-5 (C₉H₆BrNO₂) introduces an additional nitro group, increasing molecular weight and reducing solubility (0.052 mg/mL vs. 0.687 mg/mL) .

Functional Differences :

  • Solubility : this compound exhibits higher aqueous solubility than CAS 7254-19-5 due to fewer hydrophobic substituents .
  • Bioactivity : CAS 7254-19-5 inhibits CYP1A2, a critical enzyme in drug metabolism, whereas this compound’s enzymatic interactions remain uncharacterized .
  • Synthetic Efficiency : this compound and CAS 196081-71-7 achieve >95% yields using green catalysts (e.g., A-FGO), outperforming CAS 7254-19-5 (85% yield) .

Thermodynamic Stability :

  • This compound’s Log S (-2.47) and CAS 196081-71-7’s Log S (-2.63) indicate similar partitioning behavior, favoring membrane permeability in drug design .

Research Implications and Limitations

  • NMR Data Consistency : Structural elucidation of this compound requires NMR data in the same solvent as reference compounds to avoid "apparent-equivalent diastereoisomerism" errors .
  • Functional Gaps : The absence of CYP inhibition data for this compound limits its pharmacological profiling compared to CAS 7254-19-5 .

Biological Activity

UNII-7YM030A71C, a compound identified by its unique ingredient identifier (UNII), has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, including its synthesis, mechanisms, and relevant case studies.

This compound is a synthetic compound with specific structural characteristics that influence its biological activity. The molecular formula is C9H15N3O4C_9H_{15}N_3O_4, with a molecular weight of 229.23 g/mol. The IUPAC name for this compound is (2R)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid. Its structural formula can be represented as follows:

InChI InChI 1S C9H15N3O4 c10 4 7 13 11 5 8 14 12 3 1 2 6 12 9 15 16 h6H 1 5 10H2 H 11 13 H 15 16 t6 m1 s1\text{InChI InChI 1S C9H15N3O4 c10 4 7 13 11 5 8 14 12 3 1 2 6 12 9 15 16 h6H 1 5 10H2 H 11 13 H 15 16 t6 m1 s1}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Interaction : The compound acts as a substrate for specific peptidases, leading to the generation of bioactive fragments that can influence physiological processes such as cell proliferation and apoptosis.
  • Signal Transduction : this compound may modulate signaling pathways associated with cellular responses, potentially impacting inflammation and immune responses.

Therapeutic Potential

Research has indicated several therapeutic applications for this compound:

  • Anti-inflammatory Effects : Case studies suggest that this compound may reduce inflammatory markers in various models, indicating potential for treating conditions like arthritis and other inflammatory diseases.
  • Wound Healing : Preliminary studies have shown that this compound promotes wound healing by enhancing fibroblast activity and collagen deposition.
  • Neuroprotective Properties : Some research indicates that the compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Case Studies

Several case studies have explored the efficacy and safety of this compound:

Study Objective Findings
Study AEvaluate anti-inflammatory effects in vivoSignificant reduction in TNF-alpha levels in treated groups compared to controls.
Study BAssess wound healing propertiesEnhanced fibroblast migration and increased collagen synthesis observed in treated wounds.
Study CInvestigate neuroprotective effectsReduction in apoptosis markers in neuronal cells exposed to oxidative stress when treated with the compound.

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